1-(Oxan-2-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-yl)butan-2-one is an organic compound that features a butanone backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxan-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butanone with oxane under acidic conditions to facilitate the formation of the oxane ring. Another method involves the use of a Grignard reagent, where a suitable oxane derivative reacts with butanone to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
1-(Oxan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Oxan-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The oxane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butan-2-one: A simpler ketone without the oxane ring.
Oxane: The parent compound of the oxane ring.
Cyclohexanone: A cyclic ketone with a six-membered ring.
Uniqueness
1-(Oxan-2-yl)butan-2-one is unique due to the presence of both the oxane ring and the butanone backbone, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to its simpler counterparts.
Properties
CAS No. |
37749-91-0 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-8(10)7-9-5-3-4-6-11-9/h9H,2-7H2,1H3 |
InChI Key |
FUCKVCDYVWRPGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.